ALDH3A1 Inhibitory Potency: Sub-Micromolar IC₅₀ Against a Clinically Relevant Target
This compound inhibits aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 219 nM, as determined by NADH formation using 4-nitrobenzaldehyde as substrate [1]. For comparison, the compound exhibits 8-fold selectivity over ALDH2 (IC₅₀ = 1.78 µM) and shows similar potency against ALDH1A1 (IC₅₀ = 285 nM) [1]. The ALDH3A1 inhibition potency distinguishes this compound from structurally simpler benzaldehyde derivatives lacking the trifluoromethyl group, which typically show IC₅₀ values >100 µM in similar assays [2].
| Evidence Dimension | ALDH3A1 Enzyme Inhibition IC₅₀ |
|---|---|
| Target Compound Data | 219 nM |
| Comparator Or Baseline | ALDH2 (1.78 µM); structurally simpler benzaldehydes (>100 µM) |
| Quantified Difference | 8.1-fold more potent against ALDH3A1 vs ALDH2; >450-fold more potent vs simple benzaldehydes |
| Conditions | NADH formation assay using 4-nitrobenzaldehyde as substrate; unknown enzyme origin [1] |
Why This Matters
Sub-micromolar ALDH3A1 inhibition with isoform selectivity is critical for research programs targeting cancer stem cells and chemotherapy resistance; generic benzaldehydes lack this level of target engagement.
- [1] BindingDB. BDBM50555610 (CHEMBL4754311). Affinity data for 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50555610 (accessed 2025). View Source
- [2] BindingDB. BDBM50447065 (CHEMBL1561479). IC₅₀ >100 µM for human ALDH3A1. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447065 (accessed 2025). View Source
